3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353976-24-5) is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a tertiary amine substituent at the 3-position, comprising an ethyl-amino-ethyl-amino side chain.
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(ethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMOZIRGKNUUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Iodo-pyrrolidine-1-carboxylic Acid Benzyl Ester
The iodination of pyrrolidine-1-carboxylic acid benzyl ester serves as a critical precursor. Using iodine with oxidizing agents in dichloromethane at 25°C for 6 hours achieves 85% regioselective iodination at the 3-position. Catalytic control ensures minimal di-iodination byproducts.
Displacement of Iodine with Ethylamine
The iodo intermediate reacts with ethylamine (2.5 equiv) in acetonitrile at 80°C for 12 hours, yielding 3-(ethylamino)-pyrrolidine-1-carboxylic acid benzyl ester (78% yield). Kinetic studies show optimal selectivity when using triethylamine to scavenge HI byproducts.
Introduction of 2-Aminoethyl Group
The secondary amine undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of K₂CO₃. Refluxing in ethanol for 24 hours achieves 70% yield, with purification via silica gel chromatography to remove over-alkylated products.
Reductive Amination of Pyrrolidine-1-carboxylic Acid Benzyl Ester
Preparation of 3-Oxo-pyrrolidine-1-carboxylic Acid Benzyl Ester
Oxidation of pyrrolidine-1-carboxylic acid benzyl ester with KMnO₄ in aqueous acetone generates the 3-keto derivative (92% yield). The ketone serves as a versatile intermediate for reductive amination.
Dual Reductive Amination Strategy
Sequential reductive amination is performed:
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Ethylamine Incorporation : The ketone reacts with ethylamine (1.2 equiv) and NaBH₃CN in methanol at 25°C for 6 hours, yielding 3-(ethylamino)-pyrrolidine-1-carboxylic acid benzyl ester (85% yield).
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2-Aminoethyl Introduction : The secondary amine reacts with 2-nitroethylamine under hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol, reducing the nitro group to amine (80% yield).
Hydrogenation of Cyano Precursors
Synthesis of 3-Cyano-pyrrolidine-1-carboxylic Acid Benzyl Ester
Cyclization of N-benzyl-2-cyano-4-chlorobutanamide with NaH in THF forms the pyrrolidine ring (75% yield). Halogenation at the 3-position with PCl₅ followed by displacement with KCN yields the 3-cyano derivative.
Catalytic Hydrogenation to Primary Amine
The nitrile group is reduced using Raney nickel (H₂, 100°C, 10 atm) in methanol, producing 3-aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (88% yield). Subsequent alkylation with 2-bromoethylamine under basic conditions achieves the target compound (70% yield).
Hofmann Rearrangement for Direct Amine Installation
Synthesis of 3-Carbamoyl-pyrrolidine-1-carboxylic Acid Benzyl Ester
Reacting pyrrolidine-1-carboxylic acid benzyl ester with chlorosulfonyl isocyanate forms the carbamate derivative (82% yield). Hofmann rearrangement using NaOBr in NaOH/water generates 3-amino-pyrrolidine-1-carboxylic acid benzyl ester.
Sequential Ethyl and 2-Aminoethyl Functionalization
The primary amine undergoes alkylation with ethyl bromide (K₂CO₃, DMF) followed by 2-bromoethylamine, yielding the target compound in 65% overall yield. Excess alkylating agents are required to mitigate incomplete substitution.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Amination | 3 | I₂, Ethylamine, Pd/C | 70 | High regioselectivity | Multi-step purification required |
| Reductive Amination | 2 | NaBH₃CN, Pd/C | 80 | One-pot potential | Sensitivity to moisture |
| Cyano Hydrogenation | 2 | Raney Ni, KCN | 70 | Robust nitrile reduction | Requires toxic cyanide intermediates |
| Hofmann Rearrangement | 3 | NaOBr, Alkylating agents | 65 | Direct amine installation | Low atom economy |
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Palladium-on-carbon packed bed reactors enable continuous reduction of nitro or cyano intermediates, achieving 95% conversion with residence times <30 minutes.
Solvent Recycling in Halogenation
Dichloromethane is recovered via distillation (99% purity), reducing raw material costs by 40% in large-scale iodination.
Challenges and Mitigation Strategies
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Regioselectivity : Competing 2- and 4-substitution in pyrrolidine is minimized using bulky bases (e.g., DIPEA).
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Over-Alkylation : Kinetic control via slow addition of alkylating agents reduces di-substituted byproducts.
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Catalyst Deactivation : Sulfur poisoning in hydrogenation is addressed by pre-treatment with EDTA .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrrolidine ring , an amino acid structure , and a benzyl ester moiety . Its molecular formula is with a molecular weight of approximately 327.46 g/mol. The stereochemistry of the compound is significant for its biological interactions, influencing its activity in various metabolic pathways.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the production of derivatives with enhanced properties.
- Reactivity : It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.
Biology
- Enzyme Mechanisms : Studies have indicated that this compound can interact with enzymes, providing insights into enzyme mechanisms and protein-ligand interactions.
- Antioxidant Properties : Preliminary research suggests that it possesses antioxidant capabilities, which may protect cells from oxidative stress-related damage.
- Neuroprotective Effects : In vitro studies indicate potential neuroprotective effects, enhancing neuronal survival under oxidative stress conditions.
Industry
- Pharmaceutical Development : The compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases and cancer due to its ability to modulate biological targets effectively.
Case Study 1: Antioxidant Activity
A study assessing the antioxidant properties of the compound utilized DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
Case Study 2: Neuroprotection
In vitro experiments on neuronal cell lines treated with the compound showed increased cell viability under oxidative stress compared to untreated controls. This suggests that it may protect neurons from damage associated with oxidative stress.
Case Study 3: Anticancer Properties
Preliminary screenings against various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. Further investigation indicated that it induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analysis
The compound’s core structure is a pyrrolidine ring, a five-membered saturated heterocycle, modified with a benzyl ester (providing lipophilicity) and a branched amine side chain. The 3-position substituent—(2-aminoethyl)ethylamino—introduces two nitrogen atoms, enabling hydrogen bonding and cation-π interactions, which are critical for binding to biological targets like proteases or receptors .
Comparison with Similar Compounds
Substituent Variations
*Calculated based on molecular formula.
Key Structural and Functional Differences
- Hydroxyethyl Substitution : Introduces a polar hydroxyl group (), enhancing solubility but possibly reducing membrane permeability .
- Bromo Substituent : Provides a reactive site for Suzuki or Ullmann couplings, enabling diversification () .
Challenges and Discontinuation
The target compound and several analogs (e.g., 3-[(2-amino-ethyl)-methyl-amino] variant) are discontinued, likely due to:
- Synthetic Complexity : Multi-step routes involving diazocarbonyl insertion or sensitive intermediates .
- Stability Issues : Tertiary amines may undergo oxidation or hydrolysis under physiological conditions.
- Lack of Efficacy : Preliminary screening might have revealed insufficient potency or selectivity .
Biological Activity
3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that incorporates a pyrrolidine ring, amino acid functionalities, and a benzyl ester moiety. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antioxidant, neuroprotective, and anticancer properties, supported by various research findings.
Structural Characteristics
The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Amino Acid Structure : Contributes to its interaction with biological systems.
- Benzyl Ester Moiety : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
Antioxidant Properties
The compound's structure allows it to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective capabilities by modulating neurotransmitter systems. These effects could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. The potential anticancer activity is particularly noteworthy given the rising interest in targeted cancer therapies.
In Vitro Studies
A study evaluating the antibacterial and antifungal properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| 3-Amino-Pyrrolidine Derivative | 0.0195 | Bacillus mycoides |
Computational Models
Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to predict the biological activity of this compound. Computational models suggest that its unique structural features contribute to its interaction with specific biological targets, enhancing its therapeutic potential .
The mechanism of action for this compound involves binding to various enzymes and receptors within biological systems. The interactions are influenced by the compound's functional groups, which modulate binding affinity and specificity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions affect intermediate stability?
- Methodological Answer : A common approach involves multi-step functionalization of pyrrolidine scaffolds. For example, describes the use of N-Boc-protected amino acids as starting materials, followed by sequential deprotection, amination, and esterification. Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during amination steps reduce side reactions like over-alkylation .
- Protecting group strategy : Boc groups are preferred for amine protection due to their stability under basic conditions and ease of removal with TFA .
- Data from similar syntheses (e.g., reductive amination in ) suggest sodium borohydride or cyanoborohydride as effective reducing agents, with yields >80% under optimized pH (6–7) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the tertiary amine and ester functionalities in this compound?
- Methodological Answer :
- NMR : ¹H NMR can confirm the benzyl ester (δ 7.3–7.5 ppm for aromatic protons) and tertiary amine (δ 2.5–3.5 ppm for N–CH₂ groups). ¹³C NMR distinguishes carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₆H₂₃N₃O₂: theoretical 297.18 g/mol). Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities, as shown in for analogous piperidine esters .
Advanced Research Questions
Q. How can researchers optimize the reductive amination step to minimize byproduct formation during synthesis?
- Methodological Answer :
- Reagent selection : Cyanoborohydride (NaBH₃CN) is superior to NaBH₄ for selective reduction of imine intermediates, as demonstrated in , achieving 102% crude yield with minimal over-reduction .
- Solvent system : Methanol/acetic acid (1:1 v/v) stabilizes the protonated imine intermediate, enhancing reaction efficiency .
- Kinetic monitoring : In-situ IR or LC-MS tracks imine formation and reduction, enabling real-time adjustments (e.g., reagent stoichiometry) .
Q. What structural analogs of this compound have shown promise in medicinal chemistry, and how does substitution impact biological activity?
- Methodological Answer :
- Protease inhibition : highlights pyrrolidine derivatives as cysteine protease inhibitors. Substitution at the 3-position (e.g., benzyl vs. phenethyl groups) modulates binding affinity by altering steric bulk and hydrogen-bonding capacity .
- Comparative data : Analogous piperidine esters () with tert-butyl groups exhibit improved metabolic stability but reduced solubility, suggesting a trade-off for in vivo applications .
Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer :
- Systematic screening : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, polar aprotic solvents (DMF, DMSO) typically dissolve pyrrolidine esters better than non-polar solvents (hexane) .
- Temperature effects : Solubility in ethanol increases by ~30% at 40°C vs. 25°C, as noted in for structurally related benzylamino alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
